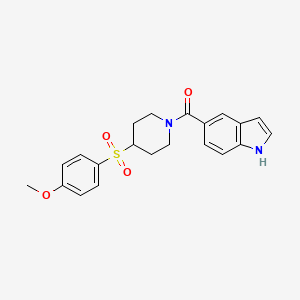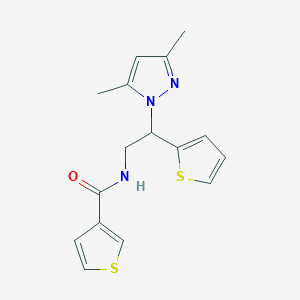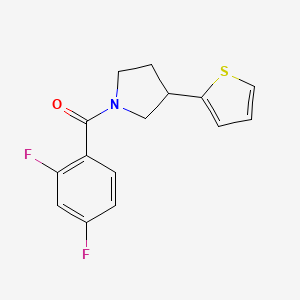![molecular formula C23H22FN3O B2518961 3-氟-N-[2-(吡啶-3-基)-2-(1,2,3,4-四氢异喹啉-2-基)乙基]苯甲酰胺 CAS No. 903322-73-6](/img/structure/B2518961.png)
3-氟-N-[2-(吡啶-3-基)-2-(1,2,3,4-四氢异喹啉-2-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound that features a fluorine atom, a pyridine ring, and a tetrahydroisoquinoline moiety
科学研究应用
3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the metabolism of certain substrates, such as dinitrobenzamide
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt the biological processes in which this enzyme is involved. This disruption could lead to the death of cancer cells, thereby providing a therapeutic effect in the treatment of breast and prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the coupling of the benzamide moiety under mild reaction conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
- 3-fluoro-2-(trifluoromethyl)pyridine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
3-fluoro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroisoquinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-21-9-3-7-18(13-21)23(28)26-15-22(19-8-4-11-25-14-19)27-12-10-17-5-1-2-6-20(17)16-27/h1-9,11,13-14,22H,10,12,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYHKLHEWKCJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
![1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2518885.png)





![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
